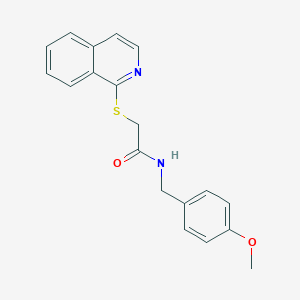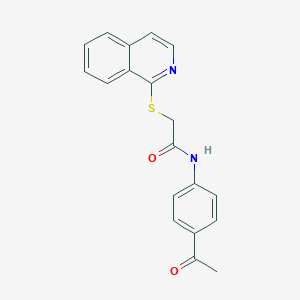
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide, commonly known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPP belongs to the class of compounds called synthetic cannabinoids, which are known to interact with the endocannabinoid system in the human body. In
Aplicaciones Científicas De Investigación
IPP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that IPP can activate the CB1 receptor in the endocannabinoid system, which can lead to pain relief. IPP has also been studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.
Mecanismo De Acción
IPP acts by binding to the CB1 receptor in the endocannabinoid system. This receptor is found in the brain and is involved in regulating pain, mood, appetite, and other physiological processes. When IPP binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can lead to pain relief, improved mood, and reduced anxiety.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. IPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, IPP has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPP in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 activation without affecting other receptors in the endocannabinoid system. Additionally, IPP has a high affinity for the CB1 receptor, which means that it can be used at lower concentrations than other synthetic cannabinoids.
One limitation of using IPP in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments. Additionally, IPP has a short half-life, which means that its effects may not last as long as other synthetic cannabinoids.
Direcciones Futuras
There are several future directions for research on IPP. One area of research is its potential use in treating substance abuse disorders. Studies have shown that IPP can reduce the rewarding effects of drugs such as cocaine and opioids. Another area of research is its potential use in treating epilepsy. Studies have shown that IPP can reduce seizures in animal models of epilepsy. Additionally, IPP may have applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of IPP involves the reaction of 1H-pyrrole-1-carboxylic acid with isopropylamine and phenylacetyl chloride. The reaction is catalyzed by triethylamine, and the product is obtained after purification through column chromatography. The yield of IPP is typically around 60-70%. This synthesis method has been described in detail in several research articles.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-phenyl-N-propan-2-yl-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C16H20N2O/c1-13(2)17-16(19)15(18-10-6-7-11-18)12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19) |
Clave InChI |
MRGQHLAYWKSEAT-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
SMILES canónico |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)




![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)